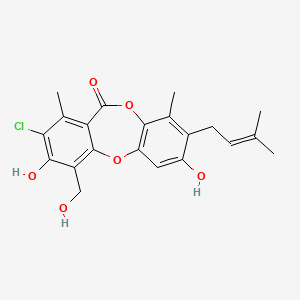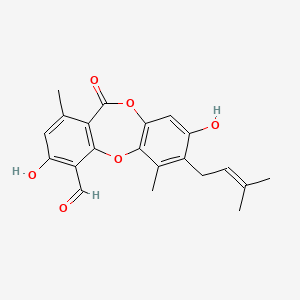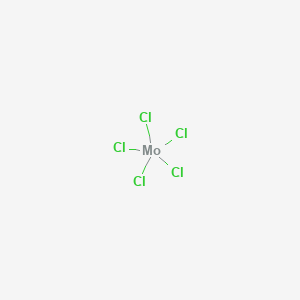
モルフォチアジン
概要
説明
科学的研究の応用
Morphothiadin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying core protein assembly modulators.
Biology: Investigated for its effects on viral replication and protein assembly.
Medicine: Explored as a potential therapeutic agent for HBV infections.
Industry: Used in the development of antiviral drugs and related research .
作用機序
Morphothiadin exerts its effects by inhibiting the assembly of HBV core proteins. It binds to the core protein, preventing the formation of functional viral capsids. This inhibition disrupts the viral replication cycle, leading to a reduction in viral load. The molecular targets include the core protein and related pathways involved in viral assembly .
Similar Compounds:
Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.
Ritonavir: Often used as a booster to enhance the plasma concentration of Morphothiadin.
Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.
Uniqueness: Morphothiadin stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Morphothiadin plays a crucial role in biochemical reactions by inhibiting the replication of HBV. It interacts with several biomolecules, including viral polymerase and core proteins. The compound binds to the viral polymerase, preventing the synthesis of viral DNA, and also disrupts the assembly of viral capsids by interacting with core proteins. These interactions are essential for its antiviral activity, making Morphothiadin a valuable tool in HBV treatment .
Cellular Effects
Morphothiadin exerts significant effects on various types of cells, particularly hepatocytes, which are the primary target cells for HBV. It influences cell function by inhibiting viral replication, leading to a reduction in viral load. This compound also affects cell signaling pathways and gene expression, particularly those involved in the immune response to viral infections. By reducing the viral load, Morphothiadin helps restore normal cellular metabolism and function in infected cells .
Molecular Mechanism
The molecular mechanism of Morphothiadin involves its binding to the viral polymerase and core proteins, inhibiting their function. This binding prevents the synthesis of viral DNA and disrupts the assembly of viral capsids, effectively halting the replication cycle of HBV. Additionally, Morphothiadin has been shown to inhibit the formation of covalently closed circular DNA (cccDNA), a critical component in the persistence of HBV infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Morphothiadin have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Its efficacy can decrease due to degradation or the development of viral resistance. Long-term studies have shown that Morphothiadin can significantly reduce viral load and improve cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Morphothiadin vary with different dosages in animal models. At lower doses, the compound effectively reduces viral replication without causing significant toxicity. At higher doses, Morphothiadin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing adverse effects .
Metabolic Pathways
Morphothiadin is involved in several metabolic pathways, primarily those related to its antiviral activity. It interacts with enzymes involved in the synthesis and degradation of viral DNA, as well as those responsible for the assembly of viral capsids. These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall antiviral efficacy .
Transport and Distribution
Within cells and tissues, Morphothiadin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within hepatocytes. The compound accumulates in the liver, where it exerts its antiviral effects. Its distribution is influenced by factors such as bioavailability and plasma clearance .
Subcellular Localization
Morphothiadin is primarily localized in the cytoplasm of hepatocytes, where it interacts with viral polymerase and core proteins. This subcellular localization is crucial for its antiviral activity, as it allows the compound to effectively inhibit viral replication. Additionally, Morphothiadin may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morphothiadin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrimidine core.
- Introduction of the thiazole ring.
- Addition of the morpholine moiety.
- Final esterification to obtain the ethyl ester form.
Industrial Production Methods: Industrial production of Morphothiadin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as recrystallization and chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions: Morphothiadin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .
特性
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1793065-08-3 | |
| Record name | Morphothiadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHOTHIADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




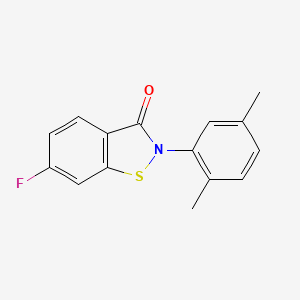
![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)
![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)
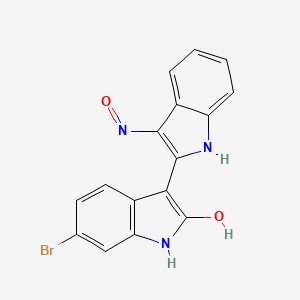
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)

